molecular formula C3H6O2 B587139 Glycidol-d5 CAS No. 1246819-20-4

Glycidol-d5

Cat. No.: B587139
CAS No.: 1246819-20-4
M. Wt: 79.11
InChI Key: CTKINSOISVBQLD-UXXIZXEISA-N
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Description

Glycidol-d5, also known as Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, is a stable isotope-labeled compound. It is a synthetic derivative of glycerol and is widely used in various scientific research fields. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the glycidol molecule, making it useful for tracing and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidol-d5 is typically synthesized through the deuteration of glycidol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of glycidol with deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. The starting material, glycidol, is reacted with deuterium oxide in a reactor equipped with a catalyst. The reaction is monitored and controlled to achieve high yields and purity. The final product is purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Glycidol-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glycidic acid-d5.

    Reduction: It can be reduced to form glycerol-d5.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols are used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.

Major Products Formed

    Oxidation: Glycidic acid-d5

    Reduction: Glycerol-d5

    Substitution: Various this compound derivatives depending on the nucleophile used

Scientific Research Applications

Glycidol-d5 is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.

    Biology: this compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: this compound is used in the production of deuterated polymers and other materials for specialized applications.

Mechanism of Action

The mechanism of action of Glycidol-d5 involves its incorporation into chemical or biological systems as a labeled compound. The deuterium atoms in this compound act as tracers, allowing researchers to track the movement and transformation of the compound in various reactions and processes. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Glycidol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

    Glycidol: The non-deuterated form of this compound.

    Glycerol-d5: A deuterated form of glycerol, which is similar but lacks the epoxide group present in this compound.

    Glycidic acid-d5: An oxidized form of this compound.

The uniqueness of this compound lies in its ability to serve as a stable isotope-labeled compound, making it invaluable for tracing and analytical studies in various scientific fields.

Properties

CAS No.

1246819-20-4

Molecular Formula

C3H6O2

Molecular Weight

79.11

IUPAC Name

dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D

InChI Key

CTKINSOISVBQLD-UXXIZXEISA-N

SMILES

C1C(O1)CO

Synonyms

2-Oxiranemethanol-d5;  2,3-Epoxy-1-propanol-d5;  Oxiranemethanol-d5;  (RS)-Glycidol-d5;  (+/-)-2,3-Epoxy-1-propanol-d5;  (+/-)-Glycidol-d5;  1-Hydroxy-2,3-epoxypropane-d5;  2-(Hydroxymethyl)oxirane-d5;  Epihydrin-d5 Alcohol;  Epiol OH-d5;  Glycide-d5;  Glycidyl

Origin of Product

United States

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